IWP-4 is an inhibitor of Wnt production that impairs Wnt pathway activity in vitro with an IC50 value of 25 nM. IWP-4 inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion. At 5 μM, IWP-4 has been shown to block Wnt-dependent phosphorylation of the low-density lipoprotein receptor-related protein 6 receptor and the scaffold protein Dishevelled, preventing the accumulation of β-catenin. This compound has been used to induce cardiomyocyte differentiation from human pluripotent stem cells. IWP-4 is a novel potent inhibitor of Wnt/β-catenin signaling.
Related Compounds
IWP-2
Compound Description: IWP-2, similar to IWP-4, is an inhibitor of Wnt production that acts on Porcupine (Porcn), an O-acyltransferase crucial for Wnt palmitoylation and signaling. IWP-2 exhibits ATP-competitive inhibition of Casein Kinase 1 (CK1) δ, a characteristic shared with other IWP compounds. This dual inhibitory activity suggests that IWP-2 can potentially influence both Porcn and CK1δ-related pathways. X-ray analysis confirmed that IWP-2 binds to the ATP binding pocket of CK1δ.
IWR-1
Compound Description: IWR-1 is a small molecule that inhibits Wnt signaling, acting downstream of Porcn. IWR-1 effectively promotes cardiogenesis in human embryonic stem cells (hESCs) when introduced after treatment with bone morphogenetic protein 4 and activin A. Interestingly, while both IWR-1 and IWP-4 can induce cardiac differentiation, they appear to preferentially induce different myosin light chain (MLC) isoforms. IWR-1 primarily induces atrial MLC2a expression, whereas IWP-4 induces both atrial (MLC2a) and ventricular (MLC2v) forms.
CHIR99021
Compound Description: CHIR99021 is a GSK-3β inhibitor that acts as a Wnt pathway agonist. While often associated with enhanced osteogenesis, CHIR99021 unexpectedly demonstrated a significant inhibitory effect on this process in a study using a microbioreactor array. This effect may be attributed to the downregulation of ALP and SPP1 expression, even though other osteogenic markers were upregulated. CHIR99021 is also used in conjunction with IWP-4 in some protocols to differentiate human induced pluripotent stem cells into cardiomyocytes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Highly potent inhibitor of mutant IDH1 enzymes, showing modest activity against WT IDH1 and exhibiting minimal to no inhibitory activity against IDH2 proteins in biochemical and functional assays GSK321 is a potent and selective IDH1 mutant inhibitor. GSK321 potently inhibited intracellular 2-HG production in HT-1080 cells, with a half-maximal effective concentration (EC50) of 85 nM by LC/MS/MS analysis. The inhibition of mutant IDH1 by GSK321 overcomes the pathognomonic differentiation block of AML cells and induces myeloid differentiation of IDH1 mutant cells at the level of leukemic blasts and more stem-like cells.
GSK3395879 is a potent, selective and orally active TRPV4 inhibitor (IC50 = 1 nM), GSK3395879 demonstrated the ability to inhibit TRPV4-mediated pulmonary edema in an in vivo rat model. GSK3395879 is a tool for studying the biology of TRPV4 and an advanced lead for identifying new heart failure medicines.
GSK3368715, aslo known as EPZ019997, is a potent, reversible type I PRMT inhibitor with anti-tumor effects in human cancer models. Inhibition of PRMT5, the predominant type II PRMT, produces synergistic cancer cell growth inhibition when combined with GSK3368715. Interestingly, deletion of the methylthioadenosine phosphorylase gene (MTAP) results in accumulation of the metabolite 2-methylthioadenosine, an endogenous inhibitor of PRMT5, and correlates with sensitivity to GSK3368715 in cell lines.
Pemrametostat is an orally available, selective small molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), with potential antiproliferative and antineoplastic activities. Although the mechanism of action has not been completely determined, pemrametostat binds to the substrate recognition site of PRMT5 following oral administration and inhibits its methyltransferase activity, which decreases the levels of both monomethylated and dimethylated arginine residues in histones H2A, H3 and H4 and modulates the expression of genes involved in several cellular processes, including cell proliferation. Therefore, this agent may increase the expression of antiproliferative genes and/or decrease the expression of genes that promote cell proliferation and may lead to decreased growth of rapidly proliferating cells, including cancer cells. PRTM5, an arginine methyltransferase that can catalyze the formation of both omega-N monomethylarginine (MMA) and symmetrical dimethylarginine (sDMA) on histones and a variety of other protein substrates, is overexpressed in several neoplasms.